1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride
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Overview
Description
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride is a chemical compound with a complex structure that includes a cyclohexane ring, an aminomethyl group, and two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride typically involves multiple steps. One common method includes the alkylation of cyclohexanone with benzyl chloride to form N,N-dibenzylcyclohexanamine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the aminomethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but lacks the cyclohexane and benzyl groups.
Pyrrolidine derivatives: These compounds share the aminomethyl functionality but have different ring structures.
Uniqueness
1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride is unique due to its combination of a cyclohexane ring, aminomethyl group, and two benzyl groups. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C21H29ClN2 |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-(aminomethyl)-N,N-dibenzylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c22-18-21(14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-2,4-7,10-13H,3,8-9,14-18,22H2;1H |
InChI Key |
BBVHFQUIZKJCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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